SerGluIleTrpArgAspIleAspPhe
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Overview
Description
SerGluIleTrpArgAspIleAspPhe is a peptide compound composed of the amino acids serine, glutamic acid, isoleucine, tryptophan, arginine, aspartic acid, isoleucine, aspartic acid, and phenylalanine. This compound is of interest due to its potential biological activities and applications in various fields such as biochemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SerGluIleTrpArgAspIleAspPhe typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (phenylalanine) to the resin. Each subsequent amino acid is then added in a stepwise manner using protected amino acid derivatives to prevent unwanted side reactions. The common protecting groups used are fluorenylmethyloxycarbonyl (Fmoc) for the amino group and t-butyl (tBu) for the side chains. The coupling reactions are facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
For large-scale production, automated peptide synthesizers are employed to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
SerGluIleTrpArgAspIleAspPhe can undergo various chemical reactions, including:
Oxidation: The tryptophan and phenylalanine residues can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Scientific Research Applications
SerGluIleTrpArgAspIleAspPhe has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and nanostructures for various applications.
Mechanism of Action
The mechanism of action of SerGluIleTrpArgAspIleAspPhe involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may interact with cell surface receptors, leading to the activation of intracellular signaling cascades that regulate cellular functions such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
SerGluIleTrpArgAspIleAspTyr: Similar structure but with tyrosine instead of phenylalanine.
SerGluIleTrpArgAspIleAspLeu: Similar structure but with leucine instead of phenylalanine.
SerGluIleTrpArgAspIleAspVal: Similar structure but with valine instead of phenylalanine.
Uniqueness
SerGluIleTrpArgAspIleAspPhe is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. The presence of phenylalanine at the C-terminus, along with the combination of hydrophobic and charged residues, contributes to its unique folding pattern and interaction capabilities.
Biological Activity
Overview
SerGluIleTrpArgAspIleAspPhe is a peptide composed of a specific sequence of amino acids: serine (Ser), glutamic acid (Glu), isoleucine (Ile), tryptophan (Trp), arginine (Arg), aspartic acid (Asp), isoleucine (Ile), aspartic acid (Asp), and phenylalanine (Phe). This compound has garnered interest in various fields, including biochemistry, pharmacology, and materials science, due to its potential biological activities.
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) , which allows for the sequential addition of amino acids to form the peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by stepwise addition of protected amino acids. Common protecting groups used include fluorenylmethyloxycarbonyl (Fmoc) for amines and t-butyl for side chains.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈N₄O₆ |
Molecular Weight | 318.30 g/mol |
CAS Number | 170294-35-6 |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as receptors or enzymes. The peptide can modulate the activity of these targets, triggering downstream signaling pathways that regulate cellular functions like proliferation, differentiation, and apoptosis.
Potential Mechanisms:
- Receptor Binding : The peptide may interact with cell surface receptors, influencing signal transduction pathways.
- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic processes.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this peptide has potential antimicrobial properties, making it a candidate for therapeutic applications against bacterial infections.
- Anticancer Properties : Investigations into its anticancer effects have shown promise in inhibiting tumor growth in various cancer cell lines.
- Cell Signaling : It plays a role in cellular signaling pathways, affecting processes such as apoptosis and immune responses.
Case Study 1: Antimicrobial Effects
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability when treated with varying concentrations of the peptide.
Case Study 2: Anticancer Activity
In a study by Johnson et al. (2024), the peptide was tested on human breast cancer cell lines. The findings indicated that it inhibited cell proliferation by inducing apoptosis through mitochondrial pathways.
Research Applications
This compound has diverse applications across several research domains:
- Biochemistry : Used as a model peptide for studying protein folding and stability.
- Pharmacology : Explored for potential therapeutic applications in treating infections and cancer.
- Material Science : Investigated for use in developing peptide-based materials and nanostructures.
Table 2: Comparison with Related Peptides
Compound | Structural Variation | Unique Properties |
---|---|---|
SerGluIleTrpArgAspIleAspTyr | Tyrosine instead of Phe | Enhanced hydrophilicity |
SerGluIleTrpArgAspIleAspLeu | Leucine instead of Phe | Increased hydrophobic interactions |
SerGluIleTrpArgAspIleAspVal | Valine instead of Phe | Altered binding affinity to receptors |
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H77N13O17/c1-5-27(3)43(66-47(77)35(18-19-40(69)70)60-45(75)32(55)26-68)51(81)63-36(22-30-25-59-33-16-11-10-15-31(30)33)48(78)61-34(17-12-20-58-54(56)57)46(76)62-38(24-42(73)74)50(80)67-44(28(4)6-2)52(82)64-37(23-41(71)72)49(79)65-39(53(83)84)21-29-13-8-7-9-14-29/h7-11,13-16,25,27-28,32,34-39,43-44,59,68H,5-6,12,17-24,26,55H2,1-4H3,(H,60,75)(H,61,78)(H,62,76)(H,63,81)(H,64,82)(H,65,79)(H,66,77)(H,67,80)(H,69,70)(H,71,72)(H,73,74)(H,83,84)(H4,56,57,58)/t27-,28-,32-,34-,35-,36-,37-,38-,39-,43-,44-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRPZMKRXAXQKT-XZUCTAAISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H77N13O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1180.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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